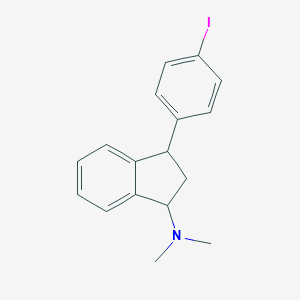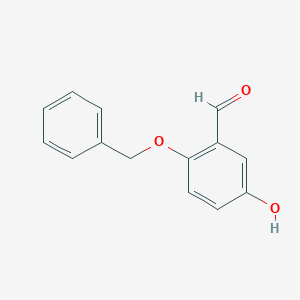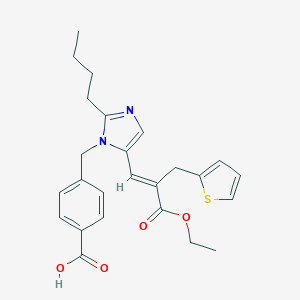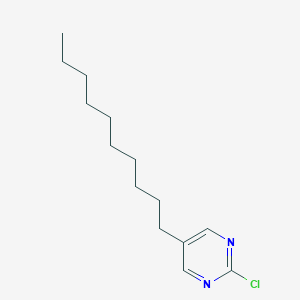
methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related chiral pyrrolidine derivatives often involves complex reactions that include cyclization, diffraction, and theoretical calculations to determine the absolute structure. For instance, the light-atom compound (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate has been synthesized as an enantiopure coordination partner for cations, showcasing the intricate methods required for its synthesis (Ai Wang & U. Englert, 2019).
Molecular Structure Analysis
The molecular structure of related compounds is characterized by techniques such as X-ray diffraction, which aids in understanding the complex geometries and bonding patterns. These structural analyses are crucial for determining the stereochemistry and for the further application of these compounds in synthesis and catalysis.
Chemical Reactions and Properties
Chiral pyrrolidine derivatives undergo various chemical reactions, including reactions with N-substituted 3-amino-5,5-dimethyl-2-cyclohexenones and the formation of complex heterocyclic structures. These reactions often lead to products with significant antibacterial and antimicrobial activities, demonstrating the chemical versatility and potential pharmaceutical applications of these compounds (Yu. N. Bannikova et al., 2004).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Studies
Synthesis of trans(±)6-phenoxyacetamido-1-methylene-3,3-dicarboxymethyl-1-carbapenam : This research details the synthesis of pyrrolidine derivatives, including the use of methyl pyrrolidine-2-carboxylate compounds, in creating complex carbapenam structures (Herdewijn, Claes, & Vanderhaeghe, 1982).
Chiral Pyrrolidine Derivative Analysis : This study analyzes the structure of a chiral pyrrolidine derivative, similar to methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate, highlighting its potential as an enantiopure coordination partner for cations, determined through diffraction, CD spectroscopy, and theoretical calculations (Wang & Englert, 2019).
Medicinal Chemistry and Pharmaceutical Applications
Development of Antimicrobial Agents : A study conducted on methyl pyrrolidine-2-carboxylate derivatives showed promising results in antimicrobial activity. These compounds were synthesized and evaluated for their effectiveness against various bacterial strains (Hublikar et al., 2019).
Antimycobacterial Activity Research : Research on various methyl pyrrolidine-2-carboxylate derivatives explored their potential in antimycobacterial applications. The study involved the synthesis of these compounds and testing their effectiveness against Mycobacterium tuberculosis (Nural et al., 2018).
Material Science and Coordination Chemistry
- Precursor for Unsymmetrical Diamide Ligands : A study highlights the use of a related methyl pyrrolidine-6-carboxylate compound as a precursor for creating unsymmetrical diamide ligands, useful in material science and coordination chemistry (Napitupulu et al., 2006).
Organic Chemistry and Catalysis
- Asymmetric Hydrogenation Catalysts : Research on pyrrolidine derivatives, including those related to methyl pyrrolidine-2-carboxylate, focuses on their application as catalysts in asymmetric hydrogenation reactions, a key process in organic synthesis (Inoguchi, Morimoto, & Achiwa, 1989).
Propiedades
IUPAC Name |
methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-13(2,3)10(15)11(16)14-8-6-7-9(14)12(17)18-4/h9H,5-8H2,1-4H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNHKSCDLQIJMI-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)C(=O)N1CCC[C@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901206474 | |
| Record name | 1-(3,3-Dimethyl-1,2-dioxopentyl)-L-proline methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901206474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate | |
CAS RN |
186268-77-9 | |
| Record name | 1-(3,3-Dimethyl-1,2-dioxopentyl)-L-proline methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186268-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,3-Dimethyl-1,2-dioxopentyl)-L-proline methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901206474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI)](/img/structure/B65619.png)




![2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester](/img/structure/B65628.png)

![4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid;(1R)-1-phenylethanamine](/img/structure/B65637.png)
![4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one](/img/structure/B65638.png)




